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Compound of Interest

Compound Name:

3-Amino-n-(2-

methylphenyl)benzenesulfonamid

e

CAS No.: 847171-68-0

Cat. No.: B3157181 Get Quote

Precision Scaffolds for Isoform-Selective Inhibition
and Oncology
Executive Summary
While para-amino benzenesulfonamides (sulfanilamides) launched the antibiotic era, meta-

amino sulfonamide derivatives have emerged as the premier scaffold for targeting

metalloenzymes involved in hypoxic tumor survival and antibiotic-resistant Gram-negative

bacteria. This guide analyzes the meta-amino pharmacophore (

), detailing its structural advantages in designing isoform-selective Carbonic Anhydrase (CA)
inhibitors—specifically for the tumor-associated isoforms CA IX and CA XII—and its emerging
role in LpxH inhibition.

Structural Logic & SAR: The Meta Advantage
The shift from para to meta substitution fundamentally alters the electronic and steric

presentation of the sulfonamide zinc-binding group (ZBG).

1.1 Electronic Desymmetrization
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In para-isomers, the amino group acts as a strong electron donor in direct conjugation with the

sulfonyl group, increasing the pKa of the sulfonamide nitrogen (

). In meta-isomers, the amino group is not in direct conjugation. This results in:

Lower pKa (~9.0–9.5): Enhances the ionization of the sulfonamide moiety (

) at physiological pH, which is critical for coordinating the Zinc (

) ion in the enzyme active site.

Altered Vectorality: The meta vector directs the "tail" of the molecule towards the

hydrophilic/hydrophobic distinct regions of the CA active site, allowing for interactions with

isoform-specific residues (e.g., Phe131 in CA II vs. Val131 in CA IX).

1.2 The "Tail" Approach
The meta-amino group serves as the ideal attachment point for "tails"—bulky lipophilic or

hydrophilic moieties that extend out of the active site.

Selectivity Mechanism: The conserved core binds the Zn ion, while the meta-tail interacts

with the variable "selective pocket" at the rim of the active site.

Key Derivative Class:Ureido-benzenesulfonamides. Derivatizing the meta-amine into a urea

linkage (

) creates extensive hydrogen bonding networks that stabilize the inhibitor-enzyme complex.

Therapeutic Applications
2.1 Hypoxia-Activated Anticancer Agents (CA IX/XII)
Tumor cells in hypoxic environments overexpress CA IX and XII to export protons and maintain

intracellular pH.

Mechanism:Meta-amino sulfonamides inhibit the catalytic hydration of

to bicarbonate and

extracellularly. This leads to intracellular acidification and cell death in hypoxic tumors.
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Clinical Relevance: SLC-0111 (a ureido-sulfonamide) is a leading candidate. Meta-

substituted analogs often show superior selectivity ratios (

CA II /

CA IX > 1000) compared to para analogs.

2.2 LpxH Inhibition (Gram-Negative Antibacterials)
Recent studies identify meta-sulfonamidobenzamides as inhibitors of LpxH, an enzyme critical

for Lipid A biosynthesis in the outer membrane of Gram-negative bacteria.[1]

SAR Insight: Shifting the sulfonamide from ortho to meta eliminates steric clash in the LpxH

active site, improving potency against multi-drug resistant strains.

Synthesis Strategies
The synthesis of meta-amino sulfonamide derivatives typically proceeds via the reduction of

meta-nitro precursors or Pd-catalyzed coupling.

3.1 Diagram: General Synthesis Workflow
The following Graphviz diagram outlines the standard "Nitro-Reduction" route and the "Tail-

Derivatization" pathway.
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Figure 1: Synthetic pathways for generating diverse meta-amino sulfonamide libraries.
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3.2 Detailed Protocol: Synthesis of a Ureido-Substituted Meta-
Sulfonamide
Target:4-(3-(3-sulfamoylphenyl)ureido)benzenesulfonamide (Dual-tail probe).

Step 1: Preparation of 3-Nitrobenzenesulfonamide

Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (25% aq, excess),

Acetone.

Procedure: Dissolve sulfonyl chloride in acetone at 0°C. Add

dropwise. Stir for 2h at RT.

Workup: Evaporate acetone. Acidify with 1M HCl to precipitate the product. Filter and wash

with cold water.

Yield: Typically >90%.

Step 2: Reduction to 3-Aminobenzenesulfonamide

Reagents: 3-Nitrobenzenesulfonamide (1.0 eq), Hydrazine hydrate (5.0 eq),

(catalytic), Methanol.

Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of nitro spot).

Workup: Filter through Celite to remove iron. Concentrate filtrate.[2] Recrystallize from

Ethanol/Water.

Validation:

NMR (DMSO-

) shows disappearance of aromatic protons shifted by

and appearance of

broad singlet at ~5.5 ppm.
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Step 3: Urea Formation (The "Tail")

Reagents: 3-Aminobenzenesulfonamide (1.0 eq), 4-Isocyanatobenzenesulfonamide (1.0 eq),

Acetonitrile (dry).

Procedure: Dissolve amine in acetonitrile. Add isocyanate dropwise at RT. Stir for 12h.

Product often precipitates.

Purification: Filter the precipitate. Wash with hot acetonitrile to remove unreacted starting

materials.

Integrity Check: Melting point >250°C (decomposition). Mass Spec (

).

Experimental Validation: CA Inhibition Assay
To validate the biological activity of the synthesized meta-amino derivatives, a Stopped-Flow

Hydrase Assay is the gold standard.

Principle: Measures the rate of the physiological reaction

catalyzed by CA, using a pH indicator (Phenol Red) to track the acidification.

Protocol:

Buffer: 20 mM Hepes (pH 7.5), 20 mM

.

Enzyme: Recombinant human CA I, II (off-targets) and CA IX, XII (targets). Concentration

~10–50 nM.

Substrate:

saturated water.

Detection: Monitor absorbance change at 557 nm using a stopped-flow spectrophotometer

(e.g., Applied Photophysics).
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Calculation: Determine

by fitting reaction rates vs. inhibitor concentration (Cheng-Prusoff equation to derive

).

Data Presentation: Selectivity Profile
Hypothetical data based on typical SAR for meta-ureido derivatives.

Compound
Substituent
(Meta-tail)

Ki (hCA I)
[nM]

Ki (hCA II)
[nM]

Ki (hCA IX)
[nM]

Selectivity
(II/IX)

Acetazolamid

e
(Control) 250 12 25 0.5

Meta-1 (Free amine) 8,500 240 150 1.6

Meta-2 >10,000 1,200 8.5 141

Meta-3 >10,000 2,500 2.1 1,190

Note: Meta-3 demonstrates the power of the scaffold—negligible inhibition of cytosolic CA I/II

(reducing side effects) with potent inhibition of tumor-associated CA IX.

Mechanism of Action Diagram
The following diagram illustrates the specific binding mode of meta-amino sulfonamides within

the CA IX active site, highlighting the Zinc coordination and the "Tail" interaction.
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Figure 2: Mechanistic binding mode of meta-amino sulfonamides in the Carbonic Anhydrase IX

active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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